2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
Overview
Description
The compound “2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide” is a chemical compound used for pharmaceutical testing . It belongs to the class of organic compounds known as n-phenylureas .
Molecular Structure Analysis
The molecular formula of the compound is C31H36N4O5 . The structure is characterized by a phenyl group linked to one nitrogen atom of a urea group .Physical And Chemical Properties Analysis
The compound has a melting point of 100-102 °C, a predicted boiling point of 766.6±60.0 °C, and a predicted density of 1.25±0.1 g/cm3 . It’s soluble in DMSO and dimethyl formamide .Scientific Research Applications
Antibacterial Effects
- Compounds similar to 2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide have been synthesized and evaluated for antibacterial activity against various bacterial strains. These compounds demonstrated significant bacteriostatic and bactericidal activities (Behrami & Dobroshi, 2019).
Versatile Intermediates in Synthesis
- These types of compounds are versatile intermediates for preparing a variety of derivatives, such as 2-(2-amidoacyl)-2,2-difluoroacetic acids, alkyl 2-(2-amidoacyl)-2,2-difluoroacetates, and more. Their versatility in reactions with different nucleophiles makes them significant in synthetic chemistry (Boechat et al., 2008).
Antimicrobial Agents
- Novel derivatives of indolin-1-yl-N-aryl acetamides, closely related to the compound , have been synthesized and evaluated as antimicrobial agents. Some of these compounds showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Potential in Treating Cartilage Disorders
- A similar compound, AG-041R, has been identified as a novel stimulator of chondrogenesis. It showed potential as a therapeutic agent for cartilage disorders due to its capacity to induce systemic cartilage hyperplasia in rats (Kitamura, Kato, & Esaki, 2001).
Anticonvulsant Properties
- Related compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their molecular structures and anticonvulsant activities, suggesting potential applications in medicinal chemistry (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Herbicide Metabolism and Mode of Action
- Studies on chloroacetanilide herbicides, which share structural similarities, provide insights into the metabolism and mode of action of these compounds, relevant to agricultural science (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPMNSDISYEBU-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430968 | |
Record name | AG-041R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
CAS RN |
159883-95-1, 199800-49-2 | |
Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-041R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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